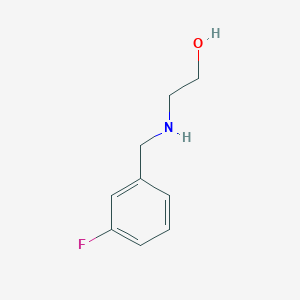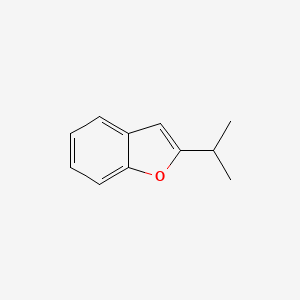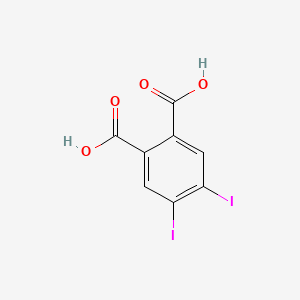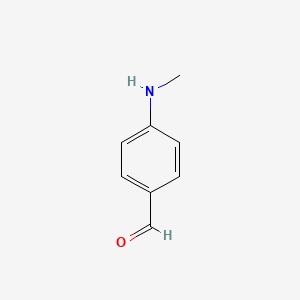
Phenol, 4-isododecyl-
Übersicht
Beschreibung
Phenol, 4-isododecyl- is a chemical compound with the molecular formula C₁₈H₃₀O . It is a type of phenol, which are compounds that contain a phenol moiety .
Synthesis Analysis
Phenols, including Phenol, 4-isododecyl-, can be prepared through nucleophilic aromatic substitution . This process involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The conditions necessary for an aryl halide to undergo this reaction include the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .Molecular Structure Analysis
Phenol, 4-isododecyl- contains a total of 49 bonds, including 19 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation .Wissenschaftliche Forschungsanwendungen
1. Chlorogenic Acid (CGA) and Phenolic Acids
Phenolic acids, including Chlorogenic Acid (CGA), have gained attention for their biological and pharmacological effects. CGA, a phenolic acid, is found in green coffee extracts and tea and exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulation properties. It also plays roles in lipid and glucose metabolism, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
2. Blocked Polyisocyanates Synthesis
Phenols with electron-withdrawing substituents are used as blocking agents for isocyanates, crucial in producing heat-cured polyurethane products. The study of blocked polyisocyanates using phenols like 2,4-dichlorophenol and 2-chloro-4-esterphenol revealed that rates of forward and reverse reactions in these systems are affected by the acidity of phenol (Kalaimani et al., 2016).
3. Antimicrobial Urethane Coatings
Phenols, despite their competitive reaction with isocyanates, have been successfully used in the development of antimicrobial urethane coatings. Nonionic amphiphilic phenolic molecules show significant antimicrobial activity, with structural features of the phenolic compound contributing to this activity (Wynne et al., 2008).
4. Superalkaline Engine Oil Additive
Isododecyl phenol has been investigated for synthesizing a superalkaline engine oil additive, meeting current and future requirements. This demonstrates the practical application of phenol derivatives in the field of lubrication and engine maintenance (Selezneva et al., 2012).
5. Biodegradation of Chlorophenols
The study of aerobic degradation of 4-chlorophenol (4-CP) in sequencing batch reactors, using cometabolism and bioaugmentation with Pseudomonas putida, demonstrates the potential of phenol derivatives in environmental bioremediation. The addition of phenol as a cosubstrate significantly improves the removal rates of 4-CP, illustrating the role of phenols in enhancing the biodegradation of chlorophenols (Monsalvo et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(10-methylundecyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJYCYTMKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472472 | |
| Record name | Phenol, 4-isododecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27459-10-5 | |
| Record name | Phenol, 4-isododecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



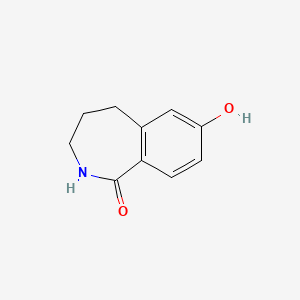

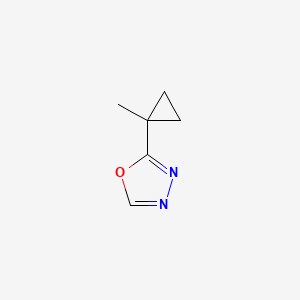

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)


